molecular formula C34H24ClN5OS B12759820 Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenyl- CAS No. 83408-64-4

Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N'-phenyl-

Cat. No.: B12759820
CAS No.: 83408-64-4
M. Wt: 586.1 g/mol
InChI Key: WNTOIUYPEDSEMB-UHFFFAOYSA-N
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Description

Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is a complex organic compound with a unique structure that combines elements of thiourea, quinazoline, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.

    Introduction of the Phenylmethylene Group: This step involves the reaction of the quinazoline intermediate with a phenylmethylene reagent.

    Thiourea Formation: The final step involves the reaction of the intermediate with thiourea to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds with similar thiourea structures but different substituents.

    Quinazoline Derivatives: Compounds with the quinazoline core but different functional groups.

    Phenylmethylene Derivatives: Compounds with the phenylmethylene group but different core structures.

Uniqueness

Thiourea, N-(3-chloro-4-(4-oxo-2-(4-((phenylmethylene)amino)phenyl)-3(4H)-quinazolinyl)phenyl)-N’-phenyl- is unique due to its specific combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

83408-64-4

Molecular Formula

C34H24ClN5OS

Molecular Weight

586.1 g/mol

IUPAC Name

1-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]-3-chlorophenyl]-3-phenylthiourea

InChI

InChI=1S/C34H24ClN5OS/c35-29-21-27(38-34(42)37-26-11-5-2-6-12-26)19-20-31(29)40-32(39-30-14-8-7-13-28(30)33(40)41)24-15-17-25(18-16-24)36-22-23-9-3-1-4-10-23/h1-22H,(H2,37,38,42)

InChI Key

WNTOIUYPEDSEMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=C(C=C(C=C5)NC(=S)NC6=CC=CC=C6)Cl

Origin of Product

United States

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